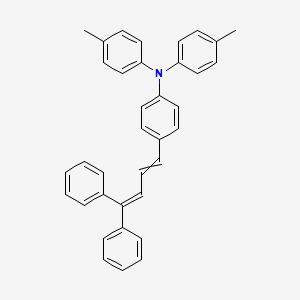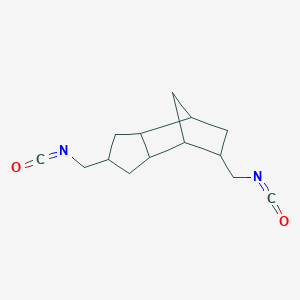
2-(Dimethylamino)-N,N-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)-N,N-dimethylbutanamide is an organic compound characterized by the presence of a dimethylamino group and a butanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-N,N-dimethylbutanamide typically involves the reaction of dimethylamine with butanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Butanoyl Chloride: Butanoic acid is reacted with thionyl chloride to produce butanoyl chloride.
Reaction with Dimethylamine: The butanoyl chloride is then reacted with dimethylamine in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylamino)-N,N-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Alkylated amides.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)-N,N-dimethylbutanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)-N,N-dimethylbutanamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Used in polymer chemistry for the synthesis of copolymers.
Dimethylaminoethanol: Known for its use in skincare products and as a nootropic.
N,N-Dimethylaniline: Utilized in the production of dyes and as a reagent in organic synthesis.
Uniqueness
2-(Dimethylamino)-N,N-dimethylbutanamide is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in research and industry.
Eigenschaften
CAS-Nummer |
141060-37-9 |
|---|---|
Molekularformel |
C8H18N2O |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
2-(dimethylamino)-N,N-dimethylbutanamide |
InChI |
InChI=1S/C8H18N2O/c1-6-7(9(2)3)8(11)10(4)5/h7H,6H2,1-5H3 |
InChI-Schlüssel |
FBSJWHDOIAYXFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)N(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Methyl(octadecyl)amino]benzaldehyde](/img/structure/B14284700.png)
![6-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14284702.png)
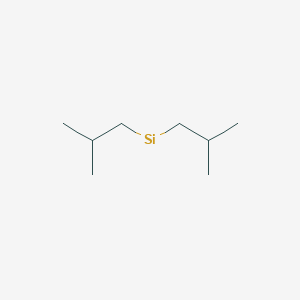
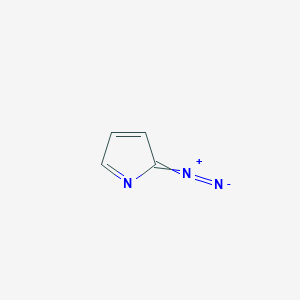
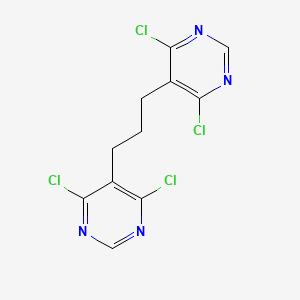
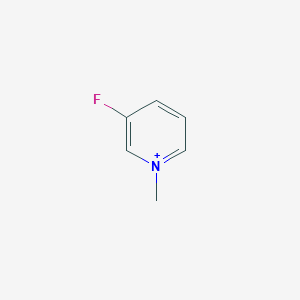
![3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate](/img/structure/B14284716.png)
![4'-Methyl-3,4,5,6-tetrahydro[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14284717.png)

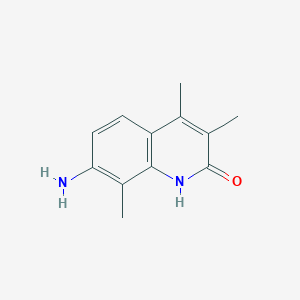
![7,8-Dithiabicyclo[4.2.0]oct-1(6)-ene-2,3,4,5-tetrathione](/img/structure/B14284736.png)
![N-{2-[Bis(methylsulfanyl)methylidene]cyclohexylidene}hydroxylamine](/img/structure/B14284746.png)
